4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that features both thiazole and imidazolidine rings. The thiazole ring is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the imidazolidine ring. One common method includes the reaction of 4-methylthiazole with appropriate reagents to introduce the imidazolidine-4-carboxylic acid moiety . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the imidazolidine ring can produce alcohol derivatives.
Scientific Research Applications
4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Investigated for its potential anticancer activities and its role in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The imidazolidine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-thiazoleethanol: Shares the thiazole ring but differs in the functional groups attached.
2-(4-Methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids: Similar thiazole ring structure but with different ester functionalities.
Uniqueness
4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the combination of the thiazole and imidazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-4-5(15-3-10-4)8(6(12)13)2-9-7(14)11-8/h3H,2H2,1H3,(H,12,13)(H2,9,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCMHQYICVMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2(CNC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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